molecular formula C10H7BrClNO B2592189 6-Bromo-4-chloro-1-methoxyisoquinoline CAS No. 1779789-77-3

6-Bromo-4-chloro-1-methoxyisoquinoline

Cat. No.: B2592189
CAS No.: 1779789-77-3
M. Wt: 272.53
InChI Key: YPKFHZLKLWCZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-1-methoxyisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-1-methoxyisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives followed by methoxylation. One common method involves the use of isoquinoline as the starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride. Finally, the chlorinated compound is methoxylated using sodium methoxide in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-1-methoxyisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-chloroisoquinoline
  • 6-Bromo-1-methoxyisoquinoline
  • 4-Chloro-1-methoxyisoquinoline

Uniqueness

6-Bromo-4-chloro-1-methoxyisoquinoline is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the isoquinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-4-chloro-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-10-7-3-2-6(11)4-8(7)9(12)5-13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFHZLKLWCZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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